
MI-773
Übersicht
Beschreibung
MI-773 is a new small molecule inhibitor of the MDM2-p53 interaction, binds to MDM2 with high affinity (Ki=0.88 nM) and blocks the p53-MDM2 interaction. This compound is an isomer of MI-77301 (SAR405838).
Wissenschaftliche Forschungsanwendungen
Neuroblastom-Behandlung
MI-773 wurde auf sein Potenzial zur Behandlung von Neuroblastomen, einer häufigen pädiatrischen Krebserkrankung, untersucht. Die Verbindung stört die MDM2/p53-Achse, was zur Herunterregulierung von INSM1 führt, das für die Lebensfähigkeit von Neuroblastomzellen entscheidend ist. Die Behandlung mit this compound führte zu einer starken Unterdrückung der Proliferation, Induktion der Apoptose und Zellzyklusarretierung in Neuroblastomzellen {svg_1}.
Modulation des p53-Signalwegs
Die Verbindung rettet effektiv die TP53-Expression und reguliert die p53-Signalwege, die in Krebszellen oft gestört sind. Durch die Wiederherstellung der p53-Funktion kann this compound in Zellen mit Wildtyp-p53 Apoptose induzieren, was es zu einer praktikablen Strategie für die Krebsbehandlung macht, bei der die p53-Funktionen intakt sind {svg_2}.
Überwindung von Chemoresistenz
Forschungen haben gezeigt, dass this compound die zytotoxischen Wirkungen von Doxorubicin (Dox), einem gängigen Chemotherapeutikum, verstärken kann. Dies deutet darauf hin, dass this compound zur Überwindung der Chemoresistenz in Krebsbehandlungen eingesetzt werden könnte, wodurch die Wirksamkeit bestehender Chemotherapie-Regime verbessert wird {svg_3}.
Induktion der Apoptose
Es wurde gezeigt, dass this compound eine signifikante Apoptose in Krebszellen verursacht. Dies ist besonders wichtig für die Behandlung von Tumoren, bei denen somatische Mutationen von Tumorsuppressorgenen wie p53 selten sind und daher die nachgeschalteten Funktionen von p53 noch intakt sind {svg_4}.
Pharmakogenomische Charakterisierung
Studien haben das pharmakogenomische Profil von this compound untersucht und Kandidaten-Tumoren identifiziert, die auf eine Behandlung mit dieser Verbindung ansprechen könnten. Dieser Ansatz trägt zur Personalisierung der Krebstherapie bei und stellt sicher, dass die Patienten die effektivste Behandlung erhalten, die auf ihrer genetischen Ausstattung basiert {svg_5}.
Regulierung des G2/M-Phasen-Kontrollpunkts
This compound wurde mit der signifikanten Herunterregulierung von Genen in Verbindung gebracht, die am G2/M-Phasen-Kontrollpunkt des Zellzyklus beteiligt sind. Diese Regulation ist entscheidend für die Kontrolle der Zellteilung und die Verhinderung der Proliferation von Krebszellen {svg_6}.
Potenzial in der Behandlung von Krebs bei Erwachsenen
Obwohl this compound hauptsächlich in der Pädiatrie untersucht wurde, bietet es auch Potenzial für die Behandlung von Krebserkrankungen bei Erwachsenen. Sein Wirkmechanismus über die MDM2/p53-Achse ist für Tumoren bei Erwachsenen relevant, wodurch sich der Anwendungsbereich über die pädiatrische Onkologie hinaus erweitert {svg_7}.
Stand-Alone-Therapie
Die Verbindung kann nicht nur als Ergänzung zu aktuellen Chemotherapieschemata dienen, sondern auch als Stand-Alone-Therapie. Ihre hohe Selektivität und Blockadeaffinität für die Interaktion zwischen MDM2 und TP53 machen sie zu einem vielversprechenden Kandidaten für die Monotherapie bei bestimmten Krebsarten {svg_8}.
Wirkmechanismus
MI-773, also known as (2’R,3S,4’S,5’R)-6-Chloro-4’-(3-chloro-2-fluorophenyl)-2’-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3’-pyrrolidine]-5’-carboxamide, is a small-molecule inhibitor with significant potential in cancer therapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 is a ubiquitin ligase that primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . MDM2 facilitates p53 proteasomal degradation, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as a potent MDM2-p53 protein-protein interaction (PPI) inhibitor . It blocks the interaction between MDM2 and p53, thereby stabilizing p53 function . Upon stress such as DNA damage, the protein-protein interaction between p53 and MDM2 is disrupted, resulting in elevated p53 levels, cell cycle arrest, DNA repair, or elimination by apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting the MDM2-p53 interaction, this compound allows p53 to accumulate and exert its tumor suppressor functions. This leads to cell cycle arrest, DNA repair, or apoptosis, depending on the extent of DNA damage .
Result of Action
This compound exhibits pronounced selectivity and moderate potency, with anti-tumor activity observed in about 15% of the cell lines tested . The most sensitive tumor types were melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma . It’s worth noting that tumor cell lines with mutated TP53 were found to be more resistant to this compound than those with wild type TP53 .
Action Environment
The efficacy of this compound is influenced by the genetic makeup of the tumor cells. In silico biomarker investigations revealed that the TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway predicted sensitivity or resistance of cell lines to inhibitors of p53-MDM2 interactions . This suggests that the genetic environment of the tumor cells plays a significant role in the action and efficacy of this compound.
Eigenschaften
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-YJRDPZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
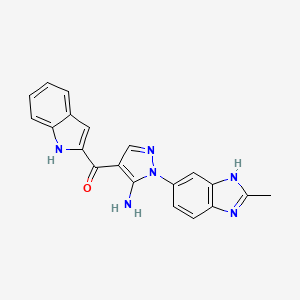

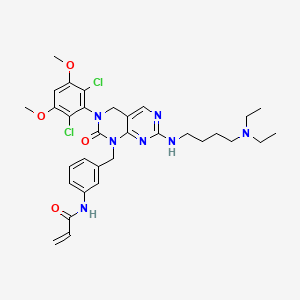
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)
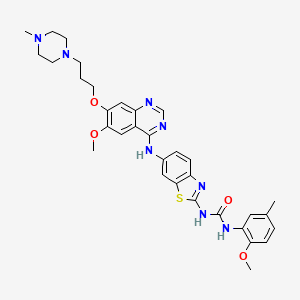
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
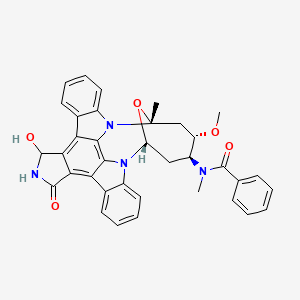
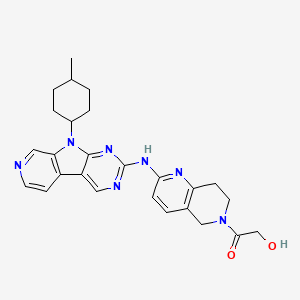
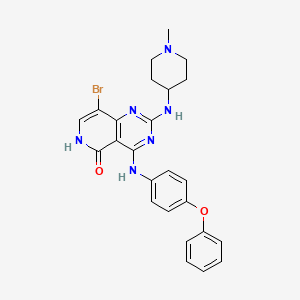
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)